RADDEANIN(ANEMODEANIN) A

Übersicht

Beschreibung

It is primarily derived from the rhizomes of Anemone raddeana Regel, a plant species known for its medicinal properties . This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid involves multiple glycosylation steps. The process typically starts with oleanolic acid as the core structure, followed by sequential glycosylation using specific glycosyl donors under controlled conditions. Each glycosylation step requires the use of promoters such as silver triflate (AgOTf) and catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Anemone raddeana Regel. The rhizomes are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the olean-12-en-28-oic acid moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the glycosidic bonds, potentially leading to the cleavage of sugar moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced glycosides, and substituted analogs with modified pharmacological properties .

Wissenschaftliche Forschungsanwendungen

3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of complex natural products.

Biology: The compound is used to investigate cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways.

Medicine: Raddeanin A has shown promising anticancer activity, particularly against human osteosarcoma and prostate cancer cells.

Wirkmechanismus

The mechanism of action of 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid involves multiple molecular targets and pathways:

Apoptosis Induction: The compound promotes apoptosis by attenuating STAT3 phosphorylation, leading to the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.

Signal Transduction: It modulates the ROS/JNK and NF-κB signaling pathways, contributing to its anticancer effects.

Androgen Receptor Downregulation: In prostate cancer, the compound down-regulates androgen receptor and its splice variants, inhibiting cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Oleanolic Acid: A triterpenoid with a similar core structure but lacking the glycosylation pattern of Raddeanin A.

Betulinic Acid: Another triterpenoid with anticancer properties but differing in its molecular structure and glycosylation.

Ginsenosides: Triterpenoid saponins from ginseng with similar glycosylation patterns but distinct pharmacological profiles.

Uniqueness: 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This compound’s ability to modulate multiple signaling pathways and induce apoptosis makes it a promising candidate for anticancer therapy .

Eigenschaften

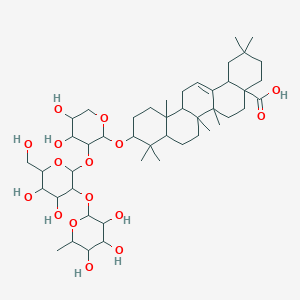

IUPAC Name |

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQGPFFHGWNIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401008803 | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89412-79-3 | |

| Record name | Raddeanin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401008803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.